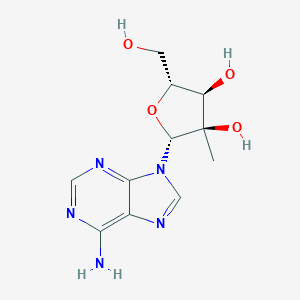

2'-C-methyladenosine

Descripción general

Descripción

2'-C-Methyladenosine is a modified nucleoside that has shown significant inhibitory activity against the Hepatitis C virus (HCV) by being converted intracellularly to its nucleoside triphosphate form, which then inhibits the NS5B RNA-dependent RNA polymerase (RdRp) . This compound is of particular interest in the field of antiviral research due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of 2'-C-methyladenosine and its derivatives has been a subject of interest due to their biological importance. An improved synthesis method for 2'-deoxy-2'-C-α-methyladenosine has been reported, which provides a more efficient route to these compounds . Additionally, the synthesis of 9-deaza- and 7,9-dideaza-7-oxa-2'-C-methyladenosine has been explored to create metabolically more stable C-nucleosides and to investigate the role of the hydrogen bond accepting properties of the nucleobase in modulating adenosine deaminase (ADA) mediated degradation .

Molecular Structure Analysis

The molecular structure of 2'-C-methyladenosine analogs has been studied to understand their conformation and tautomerism. For instance, N6-methoxy-2',3',5'-tri-O-methyladenosine has been crystallized and analyzed, revealing the imino tautomer of the adenine moiety and providing insights into the conformation of the O-methyl groups . Such structural analyses are crucial for understanding the interactions of these compounds with biological targets and their potential mutagenic properties.

Chemical Reactions Analysis

The chemical reactions involving 2'-C-methyladenosine are centered around its stability and reactivity. For example, the synthesis of 3-methyladenosine and 3-methyl-2'-deoxyadenosine has shown that these compounds are highly unstable under both acidic and alkaline conditions, undergoing rapid glycosidic hydrolysis and ring fission . These reactions are important for understanding the behavior of methylated nucleosides in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-C-methyladenosine are influenced by factors such as temperature, protonation, and methylation. Studies have shown that 2'-O-methylation of adenosine has little influence on the conformation of the molecule, which tends to favor a 2' endo, gauche-gauche conformation at neutral pH . Additionally, the synthesis and isolation of 2'-O-methyladenosine have been improved through selective enzymatic acylation, demonstrating the importance of regioselectivity in the modification of nucleosides . The preparation of 2'-O-methyladenosine using methyl iodide in an anhydrous alkaline medium has also been reported, highlighting a preferential synthesis method for this compound .

Aplicaciones Científicas De Investigación

Therapeutic Potential in Various Diseases

2'-C-methyladenosine has been explored for its therapeutic potential in treating various diseases, including cancer, pain, epilepsy, and glaucoma. Its analogs, such as 3'-C-methyladenosine, have shown antitumor activity against several human tumor cell lines. 2'-C-methyladenosine derivatives have been evaluated as A1 adenosine receptor agonists, with some showing significant analgesic properties (Petrelli, Grifantini, & Cappellacci, 2016).

Role in Hepatitis C Virus (HCV) RNA Replication

2'-C-methyladenosine has been identified as a potent inhibitor of HCV RNA replication in vitro. However, it faces challenges such as susceptibility to enzymatic conversions and limited oral bioavailability. Efforts to improve its stability and pharmacokinetic properties led to the development of heterobase-modified 2'-C-methyl ribonucleosides, which show promise as clinical candidates (Eldrup et al., 2004).

Impact on mRNA Splicing

Studies have shown that 2'-C-methyladenosine modifications, particularly N(6)-methyladenosine (m(6)A), play a significant role in mRNA splicing. The nuclear m(6)A reader protein YTHDC1 influences mRNA splicing, highlighting the broader effects of this mRNA methylation in various biological processes (Roundtree & He, 2016).

Inhibitory Activity Against HCV

2'-C-methyladenosine exhibits strong inhibitory activity against HCV, particularly by inhibiting the NS5B RNA-dependent RNA polymerase (RdRp). Various prodrug strategies have been explored to enhance its therapeutic potential, overcoming limitations such as degradation by adenosine deaminase (Hecker et al., 2007).

Prediction of Methylation Sites in RNA Sequences

DeepM6ASeq-EL, a tool using LSTM and ensemble learning, has been developed for predicting N6-methyladenosine (m6A) sites in RNA sequences. This highlights the growing importance of computational methods in understanding the roles and dynamics of m6A modifications in diseases such as cancer and obesity (Chen, Zou, & Li, 2021).

Direcciones Futuras

The role of 2’-C-methyladenosine and similar RNA modifications in various biological functions and diseases, including cancer, is a burgeoning area of research . Future studies will likely focus on further elucidating the mechanisms of action of these modifications and their potential therapeutic applications .

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASOFFRBGIVJET-YRKGHMEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333334 | |

| Record name | 2'-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-C-methyladenosine | |

CAS RN |

15397-12-3 | |

| Record name | 2'-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

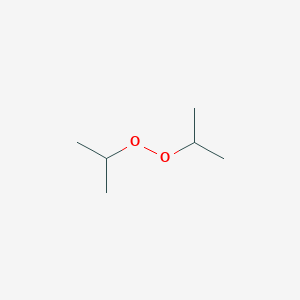

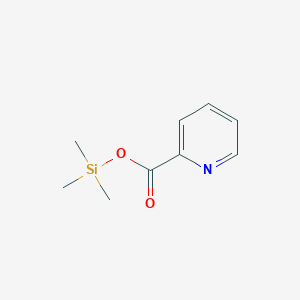

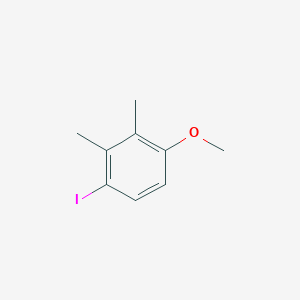

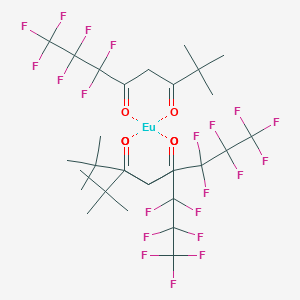

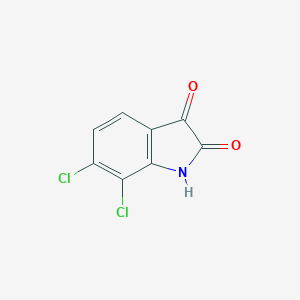

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

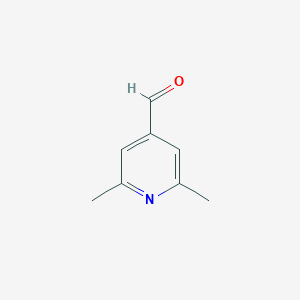

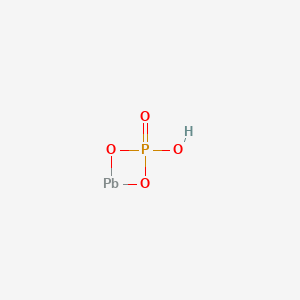

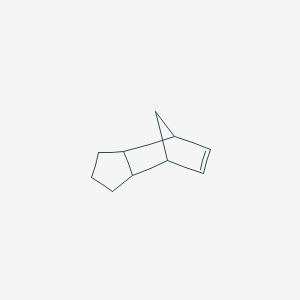

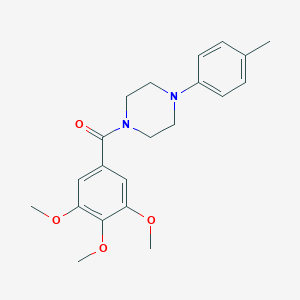

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)